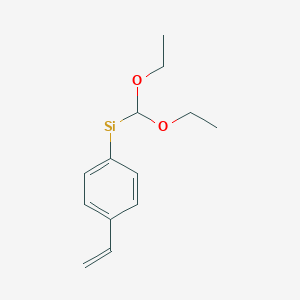
p-(Diethoxymethylsilyl)styrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-(Diethoxymethylsilyl)styrene is an organosilicon compound that features a styrene moiety substituted with a diethoxymethylsilyl group. This compound is of interest due to its unique chemical properties, which combine the reactivity of the styrene unit with the versatility of the silyl group. It is used in various applications, including polymer synthesis and surface modification.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-(Diethoxymethylsilyl)styrene typically involves the hydrosilylation of styrene with diethoxymethylsilane. This reaction is catalyzed by transition metal complexes, such as platinum or rhodium catalysts. The reaction conditions generally include:
Temperature: 50-100°C
Solvent: Toluene or other non-polar solvents
Catalyst: Platinum-based catalysts like Karstedt’s catalyst
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yields and purity. Continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
p-(Diethoxymethylsilyl)styrene undergoes various chemical reactions, including:
Polymerization: The styrene unit can undergo free radical polymerization to form polystyrene derivatives.
Hydrosilylation: The silyl group can participate in further hydrosilylation reactions.
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Common Reagents and Conditions
Polymerization: Initiated by radical initiators such as azobisisobutyronitrile (AIBN) under thermal conditions.
Hydrosilylation: Catalyzed by platinum or rhodium complexes.
Oxidation: Performed using oxidizing agents like hydrogen peroxide or ozone.
Major Products
Polymers: Polystyrene derivatives with silyl functionalities.
Siloxanes: Formed through oxidation of the silyl group.
Scientific Research Applications
p-(Diethoxymethylsilyl)styrene has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of functional polymers with unique properties.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Utilized in drug delivery systems and as a component in medical devices.
Industry: Applied in the production of coatings, adhesives, and sealants with improved performance characteristics.
Mechanism of Action
The mechanism of action of p-(Diethoxymethylsilyl)styrene involves the interaction of the styrene and silyl groups with various molecular targets. The styrene unit can undergo polymerization, forming long chains that impart mechanical strength and flexibility. The silyl group can form strong bonds with surfaces, enhancing adhesion and stability. These interactions are mediated through pathways involving radical intermediates and transition metal catalysts.
Comparison with Similar Compounds
Similar Compounds
- p-(Trimethoxysilyl)styrene
- p-(Triethoxysilyl)styrene
- p-(Methyldimethoxysilyl)styrene
Uniqueness
p-(Diethoxymethylsilyl)styrene is unique due to its specific combination of diethoxymethylsilyl and styrene functionalities. This combination allows for versatile chemical reactivity and a wide range of applications, distinguishing it from other similar compounds that may lack the same balance of properties.
Properties
Molecular Formula |
C13H18O2Si |
|---|---|
Molecular Weight |
234.37 g/mol |
InChI |
InChI=1S/C13H18O2Si/c1-4-11-7-9-12(10-8-11)16-13(14-5-2)15-6-3/h4,7-10,13H,1,5-6H2,2-3H3 |
InChI Key |
UDSRJBKZGORRKK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(OCC)[Si]C1=CC=C(C=C1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















